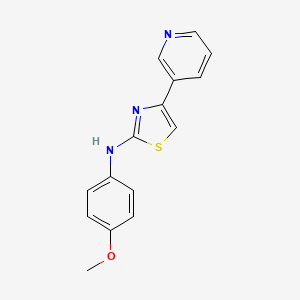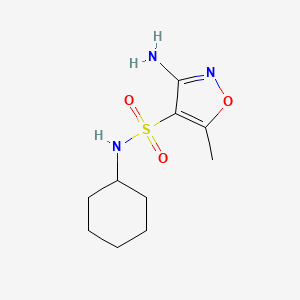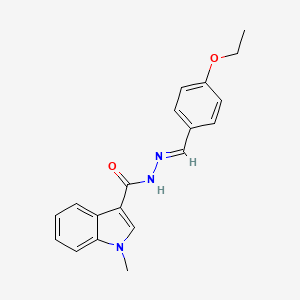
2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinazoline derivatives are synthesized through multiple steps involving starting materials such as chloroaniline or chlorobenzamide, which undergo processes like esterification, amidation, reduction, and condensation reactions with other compounds like morpholine. For example, the synthesis of similar compounds involves the intermediate formation of 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid, followed by a condensing reaction to achieve the target compound (Xu Li-feng, 2011). Another method includes a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline with advantages such as mild reaction conditions and convenient operation (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS. These compounds typically feature a planar quinazoline ring, which may be substituted with various functional groups contributing to their chemical diversity and biological activity. For instance, the structure of a compound similar to 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline was confirmed through extensive spectral analysis, indicating the presence of morpholinyl and chlorophenyl groups attached to the quinazoline core (Nan Jiang et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. These reactions are essential for modifying the chemical structure and properties of quinazoline derivatives, allowing for the synthesis of compounds with desired biological activities. For example, reactions involving morpholine and diisopropylethylamine (DIPEA) under different conditions can lead to products of substitution, elimination, or isomerization, showcasing the versatility of quinazoline derivatives in chemical synthesis (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery. Detailed physical characterization is conducted using techniques like X-ray crystallography to elucidate the crystalline structures of these compounds, offering insights into their physical behavior and interactions (Nan Jiang et al., 2012).
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are pivotal for their biological activity and potential therapeutic applications. The chemical behavior of these compounds is extensively studied through experimental and theoretical methods to understand their mechanism of action at the molecular level (F. Hassanzadeh et al., 2019).
Eigenschaften
IUPAC Name |
4-[2-(2-chlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIJGGALGVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)

![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)

![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)

